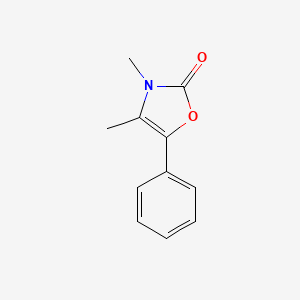![molecular formula C48H35B B14639858 1,2,3,4,5,6,7-Heptaphenyl-7-borabicyclo[2.2.1]hepta-2,5-diene CAS No. 56859-33-7](/img/structure/B14639858.png)
1,2,3,4,5,6,7-Heptaphenyl-7-borabicyclo[2.2.1]hepta-2,5-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5,6,7-Heptaphenyl-7-borabicyclo[221]hepta-2,5-diene is a unique organoboron compound characterized by its bicyclic structure and multiple phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6,7-Heptaphenyl-7-borabicyclo[2.2.1]hepta-2,5-diene typically involves the reaction of a suitable boron precursor with phenyl-substituted cycloalkenes. One common method is the double radical trans-hydroboration of benzo[3,4]cyclododec-3-ene-1,5-diyne with an N-heterocyclic carbene borane . This reaction is carried out under controlled conditions, often requiring elevated temperatures (e.g., 150°C) to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing reaction conditions, scaling up the synthesis, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,5,6,7-Heptaphenyl-7-borabicyclo[2.2.1]hepta-2,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen compounds.
Reduction: Reduction reactions can convert the boron center to different oxidation states.
Substitution: Phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or molecular oxygen.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Various halogenating agents or nucleophiles.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or borate esters, while substitution reactions can introduce a variety of functional groups onto the phenyl rings.
Aplicaciones Científicas De Investigación
1,2,3,4,5,6,7-Heptaphenyl-7-borabicyclo[2.2.1]hepta-2,5-diene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other boron-containing compounds and as a reagent in organic transformations.
Materials Science:
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic tools.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which 1,2,3,4,5,6,7-Heptaphenyl-7-borabicyclo[2.2.1]hepta-2,5-diene exerts its effects involves its ability to participate in various chemical reactions due to the presence of the boron atom and phenyl groups. The boron center can act as a Lewis acid, facilitating reactions with nucleophiles. Additionally, the phenyl groups can undergo electrophilic aromatic substitution, allowing for further functionalization of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Boranorcaradiene: A related compound with a similar boron-containing bicyclic structure.
Cycloalkanes: Compounds with similar ring structures but lacking the boron atom.
Phenyl-substituted boranes: Compounds with phenyl groups attached to a boron center but without the bicyclic structure.
Uniqueness
1,2,3,4,5,6,7-Heptaphenyl-7-borabicyclo[221]hepta-2,5-diene is unique due to its combination of a boron atom within a bicyclic framework and multiple phenyl groups
Propiedades
Número CAS |
56859-33-7 |
|---|---|
Fórmula molecular |
C48H35B |
Peso molecular |
622.6 g/mol |
Nombre IUPAC |
1,2,3,4,5,6,7-heptakis-phenyl-7-borabicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C48H35B/c1-8-22-36(23-9-1)43-44(37-24-10-2-11-25-37)48(41-32-18-6-19-33-41)46(39-28-14-4-15-29-39)45(38-26-12-3-13-27-38)47(43,40-30-16-5-17-31-40)49(48)42-34-20-7-21-35-42/h1-35H |
Clave InChI |
JCZHOKJDRRRABK-UHFFFAOYSA-N |
SMILES canónico |
B1(C2(C(=C(C1(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



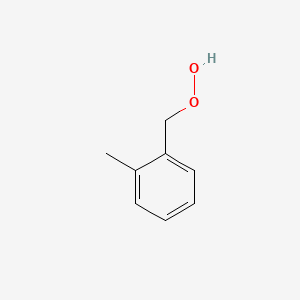
![[1,2,4]Triazolo[3,4-A]phthalazine-3-carboxylic acid](/img/structure/B14639798.png)
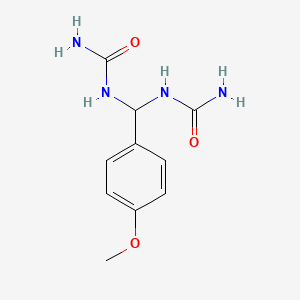
![6-amino-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol;4-methylbenzenesulfonic acid](/img/structure/B14639804.png)
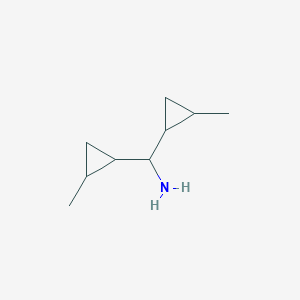
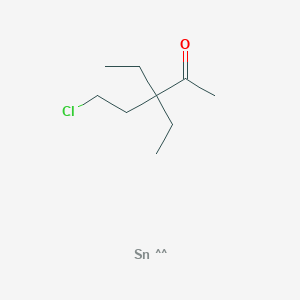
![Trimethyl{[1-(4-methylphenyl)ethenyl]oxy}silane](/img/structure/B14639816.png)
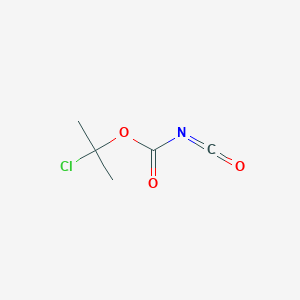
![N-(Propan-2-yl)-3-[(prop-2-en-1-yl)oxy]pyrazin-2-amine](/img/structure/B14639822.png)
![3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-OL](/img/structure/B14639835.png)
![({[2-(2,3-Dimethylazepan-1-yl)-5-oxopent-1-en-3-yl]oxy}sulfinyl)oxidanide](/img/structure/B14639837.png)
